1-[Bromo(nitro)methyl]-4-methylbenzene
Description
1-[Bromo(nitro)methyl]-4-methylbenzene (C₈H₇BrNO₂) is a substituted aromatic compound featuring a benzene ring with two key substituents:
- A methyl group at the para position (4-methyl).
- A bromo(nitro)methyl group (–CH(Br)NO₂) attached to the benzene ring.
This structure combines electron-donating (methyl) and electron-withdrawing (nitro) groups, creating unique reactivity and stability profiles.
Properties
CAS No. |
84262-91-9 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-[bromo(nitro)methyl]-4-methylbenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-4-7(5-3-6)8(9)10(11)12/h2-5,8H,1H3 |
InChI Key |
XAHXOSNQKOUAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C([N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Pathway A: Sequential Functionalization of 4-Methylbenzene Derivatives
This approach leverages toluene derivatives as starting materials, exploiting directing effects for regioselective substitution:
Nitration of 4-methylbenzyl chloride :
- 4-Methylbenzyl chloride (CAS 104-82-5) undergoes nitro substitution via Kornblum reaction conditions (AgNO₂, DMSO, 60°C), yielding 4-methylbenzyl nitro compound.
- Reaction equation :
$$
\text{C}6\text{H}4(\text{CH}3)\text{CH}2\text{Cl} + \text{AgNO}2 \rightarrow \text{C}6\text{H}4(\text{CH}3)\text{CH}2\text{NO}2 + \text{AgCl}
$$ - Typical yield: 68–72%.
Radical bromination :
Pathway B: Direct Electrophilic Bromonitromethylation
Patent EP2266961B1 describes bromination strategies applicable to nitroaromatics:
Reagent system :
Substrate modification :
Pathway C: Multicomponent Coupling Reactions
Recent advances utilize transition metal catalysis for convergent synthesis:
Comparative Analysis of Synthetic Routes
Experimental data from optimized procedures reveal critical tradeoffs:
Yield and Scalability
Byproduct Formation
Reaction Monitoring
Key analytical parameters for process optimization:
Industrial-Scale Considerations
Adapting laboratory methods for bulk production introduces additional constraints:
Solvent Selection
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions: 1-[Bromo(nitro)methyl]-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in dilute hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in dilute hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 1-[Amino(methyl)]-4-methylbenzene.
Oxidation: 1-[Bromo(nitro)methyl]-4-carboxybenzene.
Scientific Research Applications
1-[Bromo(nitro)methyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Bromo(nitro)methyl]-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The nitro group, in particular, can undergo reduction to form reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Key Research Findings
Electronic Effects : The nitro group in the target compound withdraws electron density, stabilizing the benzyl bromide moiety and directing reactivity toward nucleophilic substitutions at the benzylic carbon .
Steric Considerations : The methyl group at position 4 reduces steric hindrance compared to ortho-substituted analogues (e.g., 2-Bromo-4-methyl-1-nitrobenzene), enhancing accessibility for reactions .
Thermal Stability: Compounds with nitro groups on branched chains (e.g., –CH(Br)NO₂) exhibit lower thermal stability than nitro groups directly attached to the ring due to increased bond strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
